molecular formula C6H16Cl2N4 B1405447 N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride CAS No. 1799421-11-6

N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride

Cat. No. B1405447
M. Wt: 215.12 g/mol
InChI Key: APYZFJKLAWJQLP-UHFFFAOYSA-N
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Description

“N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride” is a chemical compound with the molecular formula C6H16Cl2N4 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride” consists of 6 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, and 4 nitrogen atoms . The average mass is 215.124 Da and the monoisotopic mass is 214.075195 Da .

Scientific Research Applications

Anti-Bacterial and Anti-Viral Properties

  • Schiff bases, including a compound related to N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine, were synthesized and evaluated for their anti-bacterial properties against various pathogenic bacteria. Additionally, these compounds demonstrated potential as inhibitors of SARS-CoV-2's 3-chymotrypsin-like protease (3CLpro), crucial for the virus's proliferation (Al‐Janabi, Elzupir, & Yousef, 2020).

Catalytic Activity in Chemical Reactions

  • A study explored the synthesis of a new acidic ionic liquid from a derivative of ethane-1,2-diamine, demonstrating its efficacy as a catalyst in multicomponent reactions (Zare et al., 2017).

Crystal Structure Analysis

  • Research on the crystal structures of certain ethane-1,2-diamine derivatives has been conducted, which is vital for understanding their molecular properties and potential applications (Silva, Masciocchi, & Cuin, 2014).

Corrosion Inhibition

  • Ethane-1,2-diamine derivatives have been synthesized and studied for their potential as corrosion inhibitors, demonstrating effectiveness in protecting metal surfaces in corrosive environments (Chen et al., 2021).

Nitric Oxide Reactivity

  • A study investigated the reactivity of Cu(II) complexes with ligands based on ethane-1,2-diamine derivatives, providing insights into the reduction pathways influenced by the ligand frameworks (Kumar, Kalita, & Mondal, 2013).

Safety And Hazards

The safety data sheet for “N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride” advises consulting a physician in case of exposure and moving out of dangerous areas . More specific safety and hazard information would likely be provided with the compound when purchased for laboratory or industrial use .

Future Directions

The future directions for “N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride” are not specified in the available literature. Its use in future research or applications would likely depend on the results of ongoing studies into its properties and potential uses .

properties

IUPAC Name

N'-(3-chloropiperazin-2-yl)ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClN4.ClH/c7-5-6(10-2-1-8)11-4-3-9-5;/h5-6,9-11H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYZFJKLAWJQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C(N1)NCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride

CAS RN

1799421-11-6
Record name 1,2-Ethanediamine, N1-(3-chloro-2-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799421-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride
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N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride
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N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride
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N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride
Reactant of Route 5
N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride
Reactant of Route 6
N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride

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